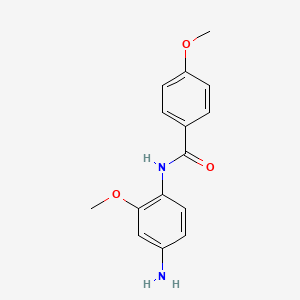

N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide

描述

属性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-12-6-3-10(4-7-12)15(18)17-13-8-5-11(16)9-14(13)20-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZYSKTXEVKACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247445 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110506-37-1 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110506-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2-methoxyphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with 4-amino-2-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions

N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction can regenerate the original amino compound.

科学研究应用

Common Reactions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Basic or acidic conditions |

| Reduction | Sodium borohydride (NaBH4) | Alcoholic medium |

| Substitution | Sodium methoxide (NaOCH3) | Under basic conditions |

These reactions allow for the modification of N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide to create derivatives with enhanced properties or new functionalities.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of antiviral agents. A derivative of this compound has been tested for its effectiveness against Hepatitis B Virus (HBV), demonstrating significant antiviral activity in both in vitro and in vivo models . This highlights its potential as a therapeutic agent in treating viral infections.

Enzyme Inhibition Studies

The compound is utilized in the study of enzyme inhibition mechanisms. It can interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This property is crucial for understanding biochemical pathways and developing new drugs targeting these enzymes.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows it to participate in various reactions that yield products with vibrant colors used in textiles and coatings.

Case Studies

-

Antiviral Activity Against HBV

- Objective: To evaluate the efficacy of this compound derivatives against HBV.

- Methodology: In vitro assays were conducted using HepG2 cells infected with HBV. The antiviral activity was measured by assessing viral load reduction.

- Results: The derivatives exhibited a dose-dependent reduction in HBV replication, indicating their potential as therapeutic agents .

-

Enzyme Inhibition

- Objective: To investigate the inhibitory effects of this compound on specific enzymes involved in metabolic pathways.

- Methodology: Enzyme assays were performed to assess the binding affinity and inhibition kinetics.

- Results: The compound showed significant inhibition of target enzymes, suggesting its application in drug design for metabolic disorders .

作用机制

The mechanism by which N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Structural Features

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Substituted with bromo (electron-withdrawing) and nitro (electron-withdrawing) groups, reducing electron density compared to the target compound. The nitro group may sterically hinder planarization .

- 2-Chloro-N-(4-methoxyphenyl)benzamide : Features a chloro substituent (electron-withdrawing) and methoxy group. The dihedral angle between benzene rings is 79.20°, indicating reduced planarity compared to fully substituted analogs .

Table 1: Structural Comparison

Physicochemical Stability

- N-(6-aminohexyl)-4-methoxybenzamide (): Demonstrated pH-dependent stability, with phosphoramide bond hydrolysis reaching 20% at pH 6.0 and increasing significantly at pH 4.3. The aminohexyl chain may contribute to instability under acidic conditions .

- This compound: While stability data are unavailable, the presence of amino groups may enhance solubility in aqueous media compared to halogenated analogs like 4MNB.

Receptor Binding and Pharmacological Effects

- Compound 7j (N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide): Exhibited a docking score of −9.65 kcal/mol with EGFR TKD (1M17), suggesting strong binding affinity due to methoxybenzamide and quinazolinyl groups .

- p-MPPI and p-MPPF (): Act as 5-HT1A receptor antagonists with ID50 values of 5 mg/kg and 3 mg/kg, respectively. Their methoxy and halogen substituents modulate receptor affinity and antagonism .

- This compound: While direct activity data are lacking, its amino groups may enhance interactions with biological targets compared to non-amino derivatives.

生物活性

N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide moiety with two methoxy groups and an amino group, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme interactions and protein functions, indicating its role in modulating enzymatic activity.

- Antiviral Activity : Similar compounds have shown broad-spectrum antiviral effects, particularly against viruses like HBV (Hepatitis B Virus) by increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication. This suggests that this compound may exhibit similar antiviral properties .

- Anti-inflammatory Effects : The compound may influence signaling pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. Table 1 summarizes the IC50 values obtained from these studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 3.1 | |

| This compound | HCT 116 (Colon Cancer) | 5.0 | |

| This compound | HEK 293 (Kidney) | 5.3 |

These results indicate that the compound exhibits selective antiproliferative activity, particularly against breast cancer cells.

Antiviral Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit HBV replication effectively. The mechanism appears to be associated with the enhancement of A3G levels within infected cells, leading to reduced viral load .

Case Studies

- Anti-HBV Activity : A derivative of this compound was tested in both in vitro and in vivo models for its effectiveness against HBV. Results indicated significant antiviral activity with low cytotoxicity, suggesting a promising therapeutic avenue for treating HBV infections .

- Anticancer Potential : In a comparative study involving various benzimidazole derivatives, the compound showed potent antiproliferative effects against multiple cancer cell lines, highlighting its potential as an anticancer agent .

常见问题

Q. What are the standard synthetic routes for preparing N-(4-amino-2-methoxyphenyl)-4-methoxybenzamide?

Methodological Answer: The compound can be synthesized via amide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The general procedure involves:

- Activating the carboxylic acid (e.g., 4-methoxybenzoic acid) with DCC/HOBt at low temperatures (-50°C) to form an active ester intermediate.

- Reacting the activated ester with 4-amino-2-methoxyaniline in a polar aprotic solvent (e.g., dichloromethane).

- Purifying the product via column chromatography or crystallization. Key parameters include maintaining anhydrous conditions and optimizing stoichiometry (1:1.2 molar ratio of acid to amine) to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Identifies the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- ¹H-NMR: Confirms aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the amide NH (δ ~8–10 ppm, broad).

- Elemental Analysis: Validates the empirical formula (e.g., C₁₅H₁₆N₂O₃) with <1% deviation .

Advanced Research Questions

Q. How do pH and temperature influence the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is maximized at pH 5 (due to protonation/deprotonation equilibria of the amino and methoxy groups) and 25°C (thermal stability prevents quenching). For example:

- At pH <5, protonation of the amino group reduces electron-donating capacity, lowering fluorescence.

- At pH >7, deprotonation disrupts conjugation.

- Temperature increases (>35°C) induce collisional quenching, reducing intensity. Fluorescence stability over time (RSD <1.4%) allows for reliable quantification in biological assays .

Q. What challenges arise in optimizing coupling reactions for this compound, and how can they be mitigated?

Methodological Answer:

- Challenge 1: Competing side reactions (e.g., N-acylurea formation with DCC). Solution: Use HOBt to stabilize the active ester intermediate and reduce racemization.

- Challenge 2: Low solubility of aromatic amines. Solution: Employ mixed solvents (e.g., DCM/DMF) and sonication.

- Challenge 3: Purification difficulties due to polar byproducts. Solution: Optimize silica gel chromatography with gradient elution (hexane/ethyl acetate) .

Q. How can X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Dihedral angles between aromatic rings (e.g., 4.5° between benzamide and aniline rings), indicating near-planarity.

- Intermolecular interactions: Hydrogen bonds (N–H···O, C–H···O) and π-π stacking stabilize the crystal lattice.

- Substituent orientation: Methoxy groups adopt coplanar arrangements with aromatic rings (torsion angles <5°). These structural insights guide computational modeling (e.g., DFT) for binding studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。